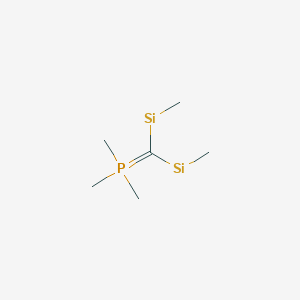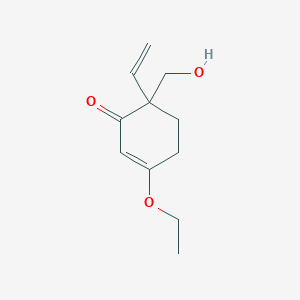
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with various functional groups attached, including an ethenyl group, an ethoxy group, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with appropriate reagents to introduce the ethenyl, ethoxy, and hydroxymethyl groups. For example, the ethenyl group can be introduced via a Heck reaction, while the ethoxy group can be added through an etherification reaction. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the ethenyl, ethoxy, and hydroxymethyl groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one include:
Cyclohexenone derivatives: Compounds with similar cyclohexene ring structures but different functional groups.
Cyclohexanol derivatives: Compounds with hydroxyl groups attached to the cyclohexane ring.
Cyclohexane derivatives: Compounds with various substituents attached to the cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate for the synthesis of a wide range of products.
Eigenschaften
CAS-Nummer |
63522-56-5 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
6-ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-3-11(8-12)6-5-9(14-4-2)7-10(11)13/h3,7,12H,1,4-6,8H2,2H3 |
InChI-Schlüssel |
PIRAKXGVUBDEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C(CC1)(CO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
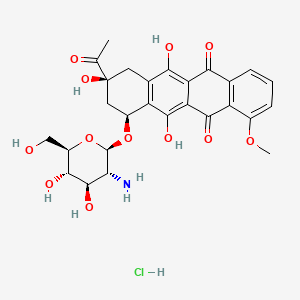
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
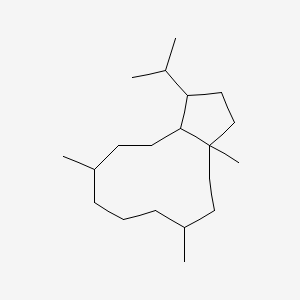
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
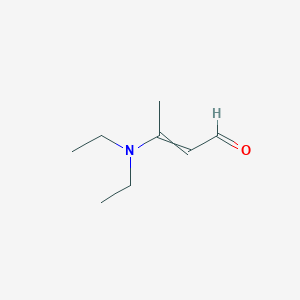
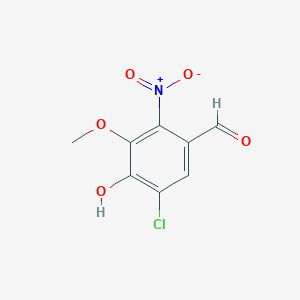
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
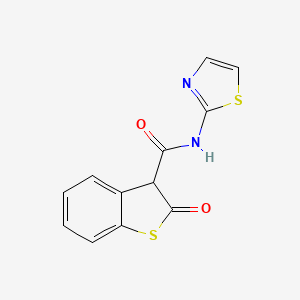
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

